
Methyl (2-fluoro-5-hydroxybenzyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-fluoro-5-hydroxybenzyl)glycinate is a chemical compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol It is characterized by the presence of a fluorine atom, a hydroxyl group, and a glycine ester moiety attached to a benzyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-fluoro-5-hydroxybenzyl)glycinate typically involves the reaction of glycine methyl ester hydrochloride with a fluorinated benzyl alcohol derivative. The reaction is carried out in the presence of a base such as triethylamine and a reducing agent like sodium borohydride . The reaction conditions include stirring at room temperature for a specified duration to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve high purity and consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-fluoro-5-hydroxybenzyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Methyl (2-fluoro-5-hydroxybenzyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (2-fluoro-5-hydroxybenzyl)glycinate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2-fluoro-4-hydroxybenzyl)glycinate
- Methyl (2-chloro-5-hydroxybenzyl)glycinate
- Methyl (2-bromo-5-hydroxybenzyl)glycinate
Uniqueness
Methyl (2-fluoro-5-hydroxybenzyl)glycinate is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzyl ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C10H12FNO3 |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
methyl 2-[(2-fluoro-5-hydroxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)6-12-5-7-4-8(13)2-3-9(7)11/h2-4,12-13H,5-6H2,1H3 |
Clé InChI |
ATHFVLUPZQBRNO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNCC1=C(C=CC(=C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


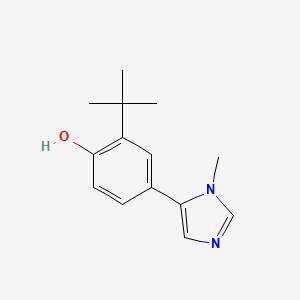
![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)



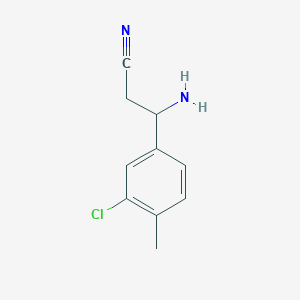
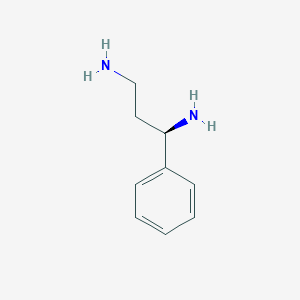


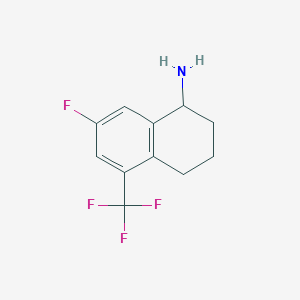
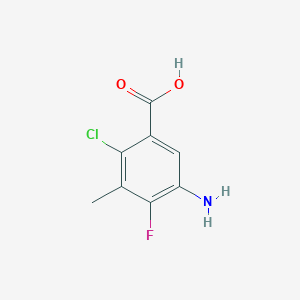

![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)

